molecular formula C17H13ClN4O2 B2959209 1-(2-chlorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1009295-33-3

1-(2-chlorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B2959209
CAS No.: 1009295-33-3
M. Wt: 340.77
InChI Key: NFVPDEMHSSLIQV-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a heterocyclic compound featuring a fused pyrrolo-triazole-dione scaffold. This structure is characterized by a bicyclic system containing a triazole ring fused to a pyrrolidine-dione moiety.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2/c18-13-9-5-4-6-11(13)10-21-15-14(19-20-21)16(23)22(17(15)24)12-7-2-1-3-8-12/h1-9,14-15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVPDEMHSSLIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-chlorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a member of the triazole class known for its diverse biological activities. This article reviews the biological activity of this compound by summarizing various studies and findings regarding its pharmacological properties.

Chemical Structure

The compound features a complex structure that includes a dihydropyrrolo-triazole framework. Its molecular formula is C16H14ClN3O2C_{16}H_{14}ClN_3O_2, which contributes to its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives possess moderate to good antibacterial and antifungal activities against pathogens such as Escherichia coli and Staphylococcus aureus . The introduction of chlorophenyl moieties has been linked to enhanced antimicrobial efficacy .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundActivity AgainstInhibition Zone (mm)
1-(2-chlorobenzyl)...E. coli30
1-(2-chlorobenzyl)...S. aureus28
Control (Norfloxacin)E. coli32
Control (Norfloxacin)S. aureus30

Antitumor Activity

The compound has also been investigated for its antitumor properties. A study demonstrated that structural variations in similar triazole compounds could influence their antitumor activity through mechanisms such as inhibition of tubulin polymerization . This suggests potential applications in cancer therapy.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of carbonic anhydrase-II, an enzyme implicated in various physiological processes and diseases . The presence of specific functional groups in the triazole structure enhances binding affinity and inhibitory action on this enzyme.

Case Studies

A notable case study involved synthesizing a series of triazole derivatives and testing their biological activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting a promising avenue for developing new anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Chlorobenzyl Group : Enhances antimicrobial properties.
  • Phenyl Substituent : Contributes to antitumor activity.
  • Dihydropyrrolo Framework : Plays a crucial role in enzyme inhibition.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 1-(2-Chlorobenzyl), 5-Phenyl C19H14ClN4O2* 368.8† Chlorine at benzyl para position; phenyl enhances aromaticity.
1-(2-Chlorobenzyl)-5-(4-Ethylphenyl) 5-(4-Ethylphenyl) C19H17ClN4O2 368.8 Ethyl group increases lipophilicity; potential for enhanced membrane permeability.
5-(2-Chlorophenyl)-1-(3-Methylbenzyl) 5-(2-Chlorophenyl), 1-(3-Methylbenzyl) C18H15ClN4O2 354.8 Methyl group reduces steric hindrance; ortho-chlorine may alter electronic effects.
5-(3-Fluorophenyl)-1-PEG-Linked Derivative 5-(3-Fluorophenyl), PEG-azide chain C34H31FN6O5 622.65 Fluorine enhances electronegativity; PEG improves aqueous solubility.
1-{2-[7-(4-Chlorobenzylidene)...} Complex indazole-linked substituents C34H30Cl2N6O3 641.55 Bulky substituents may limit bioavailability; dual chlorine atoms enhance halogen bonding.

*Assumed based on structural similarity to ; †Calculated from .

Key Observations:

Fluorine (in the 3-fluorophenyl analog, ) enhances electronegativity, which may improve binding affinity in biological targets. Ethyl groups () increase lipophilicity, suggesting better absorption in drug delivery systems.

Bulky substituents in (e.g., indazole-linked groups) may hinder molecular flexibility, impacting pharmacokinetics.

Solubility and Bioavailability :

  • PEG-modified derivatives () exhibit significantly higher aqueous solubility due to hydrophilic ethylene glycol chains, a critical factor for parenteral drug formulations.
  • Halogenated analogs (e.g., chlorine or fluorine) generally exhibit moderate solubility in organic solvents, as seen in .

Q & A

Basic: What are the optimal synthetic conditions for preparing 1-(2-chlorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione?

The synthesis typically involves multi-step cyclization and functionalization. Key parameters include:

  • Temperature : Controlled heating (80–120°C) for cyclization steps to avoid side reactions.
  • Catalysts : Use of Pd(PPh₃)₄ for Suzuki-Miyaura coupling in derivative formation .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for triazole ring closure .
    Purification via column chromatography with silica gel (ethyl acetate/hexane gradients) is critical to isolate the target compound .

Advanced: How can researchers resolve low yields in multi-step syntheses of this compound?

Low yields often arise from unstable intermediates or competing pathways. Strategies include:

  • In silico optimization : Computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and optimize step sequences .
  • Real-time monitoring : Use of HPLC or inline spectroscopy to track intermediate stability and adjust conditions dynamically .
  • Protecting groups : Selective protection of reactive sites (e.g., benzyl groups) to prevent undesired side reactions during cyclization .

Basic: What spectroscopic methods are standard for characterizing this compound?

Core techniques include:

  • NMR : ¹H/¹³C NMR to confirm regiochemistry of the triazole and chlorobenzyl moieties. Aromatic protons typically appear at δ 7.2–8.1 ppm .
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1550 cm⁻¹ (triazole ring vibrations) .
  • Mass spectrometry : High-resolution MS (ESI+) to verify molecular ion peaks and fragmentation patterns .

Advanced: How should conflicting spectral data (e.g., ambiguous NOESY correlations) be resolved?

Ambiguities in stereochemistry or regiochemistry require:

  • X-ray crystallography : Definitive structural elucidation of crystalline derivatives .
  • DFT calculations : Compare experimental NMR shifts with computed spectra (e.g., using Gaussian or MOE software) to validate assignments .
  • Isotopic labeling : Introduce ¹³C or ¹⁵N labels to trace coupling patterns in complex regions .

Basic: What in vitro assays are suitable for initial biological screening?

  • Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based) to evaluate binding affinity .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Solubility testing : Use of PBS or DMSO solutions to determine bioavailability thresholds .

Advanced: How can structure-activity relationships (SAR) be systematically studied for derivatives?

  • Fragment-based design : Synthesize analogs with modular substitutions (e.g., halogenated aryl groups) to map pharmacophore requirements .
  • Machine learning : Train models on bioactivity data (IC₅₀ values) to predict optimal substituents .
  • Crystallographic docking : Resolve ligand-protein complexes (e.g., using PDB structures) to identify key binding interactions .

Advanced: How should contradictory bioactivity data between in vitro and in vivo models be analyzed?

Discrepancies may arise from metabolic instability or off-target effects. Solutions include:

  • Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites .
  • Pharmacokinetic studies : Measure plasma half-life and tissue distribution in rodent models .
  • Transcriptomics : RNA-seq to compare gene expression changes across models and clarify mechanisms .

Basic: What are recommended storage conditions to ensure compound stability?

  • Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation.
  • Solvent : Lyophilize and store as a solid; reconstitute in anhydrous DMSO for assays .
  • Moisture control : Use desiccants (e.g., silica gel) in storage containers .

Advanced: What computational tools are effective for modeling degradation pathways?

  • Molecular dynamics (MD) : Simulate hydrolytic or oxidative degradation under physiological conditions .
  • QSPR models : Predict degradation rates based on electronic parameters (e.g., HOMO-LUMO gaps) .
  • Cheminformatics databases : Cross-reference with PubChem or ChEMBL for analogous compound stability data .

Advanced: How can reaction mechanisms for triazole ring formation be validated experimentally?

  • Isotope tracing : Use ¹⁵N-labeled precursors to track nitrogen incorporation during cyclization .
  • Kinetic studies : Monitor reaction progress via UV-Vis spectroscopy to derive rate constants .
  • Theoretical studies : Compare DFT-computed transition states with experimental kinetic data .

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